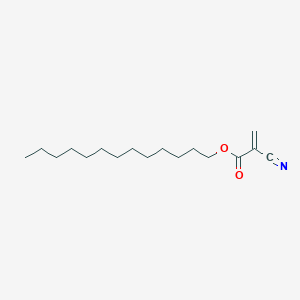
Tridecyl 2-cyanoprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecyl 2-cyanoprop-2-enoate is an organic compound with the molecular formula C17H29NO2. It is a member of the cyanoacrylate family, which is known for its strong adhesive properties. This compound is primarily used in industrial applications due to its ability to form strong bonds with various materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tridecyl 2-cyanoprop-2-enoate typically involves the esterification of 2-cyanoacrylic acid with tridecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are mixed and heated to the required temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Tridecyl 2-cyanoprop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: In the presence of moisture, this compound rapidly polymerizes to form a solid adhesive.
Hydrolysis: When exposed to water, this compound hydrolyzes to form 2-cyanoacrylic acid and tridecyl alcohol.
Addition Reactions: It can undergo addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Polymerization: Initiated by moisture or weak bases.
Hydrolysis: Occurs in the presence of water or aqueous solutions.
Addition Reactions: Typically carried out in the presence of a catalyst such as a Lewis acid.
Major Products Formed:
Polymerization: Forms a solid polymer.
Hydrolysis: Produces 2-cyanoacrylic acid and tridecyl alcohol.
Addition Reactions: Yields various substituted cyanoacrylate derivatives.
Aplicaciones Científicas De Investigación
Tridecyl 2-cyanoprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of bioadhesives for medical applications, such as wound closure and tissue bonding.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and strong adhesive properties.
Industry: Utilized in the manufacturing of adhesives for various materials, including metals, plastics, and ceramics.
Mecanismo De Acción
The primary mechanism of action of tridecyl 2-cyanoprop-2-enoate is its rapid polymerization in the presence of moisture. This polymerization process involves the formation of strong covalent bonds between the monomer units, resulting in a solid adhesive. The molecular targets and pathways involved in this process include the activation of the cyano group and the subsequent nucleophilic attack by water molecules.
Comparación Con Compuestos Similares
Tridecyl 2-cyanoprop-2-enoate can be compared with other cyanoacrylate compounds such as:
Methyl 2-cyanoprop-2-enoate: Known for its use in superglues and has a lower molecular weight.
Ethyl 2-cyanoprop-2-enoate: Commonly used in medical adhesives and has a slightly higher molecular weight than methyl 2-cyanoprop-2-enoate.
Butyl 2-cyanoprop-2-enoate: Offers a balance between flexibility and bond strength, making it suitable for medical and industrial applications.
Octyl 2-cyanoprop-2-enoate: Provides greater flexibility and is often used in medical adhesives for skin closure.
Uniqueness: this compound is unique due to its long alkyl chain, which imparts greater hydrophobicity and flexibility to the adhesive. This makes it particularly suitable for applications requiring strong, flexible bonds in moist environments.
Propiedades
Número CAS |
586949-82-8 |
|---|---|
Fórmula molecular |
C17H29NO2 |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
tridecyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C17H29NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-20-17(19)16(2)15-18/h2-14H2,1H3 |
Clave InChI |
GPIAVCOQQKQOBT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOC(=O)C(=C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxy-1-oxaspiro[4.5]decan-2-one](/img/structure/B14229627.png)
![1-[3-(Dimethylamino)phenyl]butane-1,3-dione](/img/structure/B14229628.png)
![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)
![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)
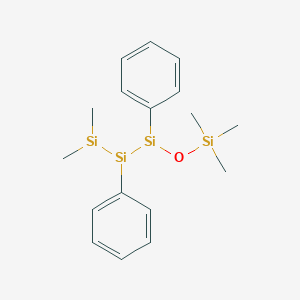

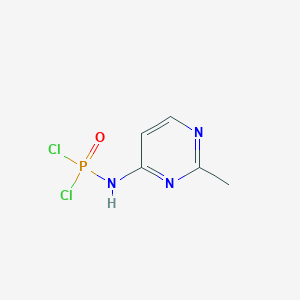
![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)
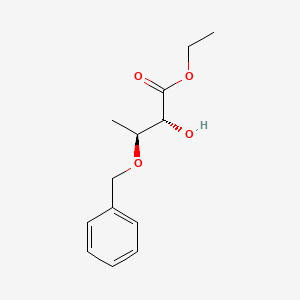

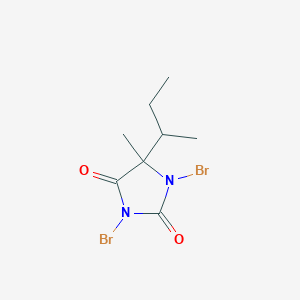
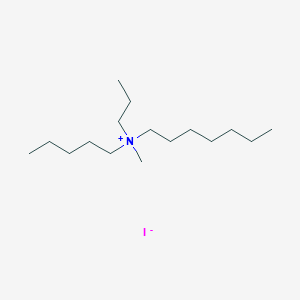
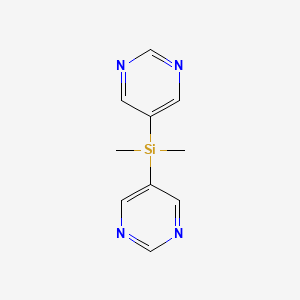
![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
